molecular formula C11H19NO5 B1402318 Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate CAS No. 1144505-59-8

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

Cat. No. B1402318
CAS RN: 1144505-59-8
M. Wt: 245.27 g/mol
InChI Key: DEXQNYKFGJHHSD-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate” has a molecular weight of 245.27 g/mol. Other physical and chemical properties such as melting point, boiling point, and density are mentioned in the search results , but specific values are not provided.

Scientific Research Applications

Organic Synthesis Intermediates

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: is widely used as an intermediate in organic synthesis. Its structure is versatile for various chemical reactions, making it a valuable building block for synthesizing complex organic molecules. It can undergo reactions such as nucleophilic substitution, esterification, and coupling reactions, which are fundamental in creating pharmaceuticals and agrochemicals .

Peptide Synthesis

This compound plays a crucial role in peptide synthesis. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in peptide synthesis. It protects the amino group during the synthesis process, preventing unwanted side reactions. After the peptide chain assembly, the Boc group can be removed under mild acidic conditions without affecting the peptide backbone .

Medicinal Chemistry

In medicinal chemistry, Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is utilized for the synthesis of drug candidates. Its incorporation into drug molecules can improve pharmacokinetic properties, such as solubility and metabolic stability. Researchers use it to modify the structure of lead compounds to enhance their activity and selectivity towards biological targets .

Material Science

The compound’s functional groups make it suitable for modifying surfaces and creating polymers with specific properties. For instance, it can be used to introduce amino functionalities onto polymer chains, which can then interact with other materials or act as a scaffold for further chemical modifications .

Catalysis

In catalysis, Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate can be used to synthesize ligands for metal catalysts. These ligands can influence the activity, selectivity, and stability of the catalyst, which is crucial for industrial processes like hydrogenation, oxidation, and carbon-carbon bond formation .

Bioconjugation

This compound is also significant in bioconjugation techniques, where it is used to link biomolecules with other entities, such as fluorescent dyes, drugs, or targeting moieties. The Boc-protected amino group allows for selective conjugation, ensuring that the linkage occurs at the desired site of the biomolecule .

properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXQNYKFGJHHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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